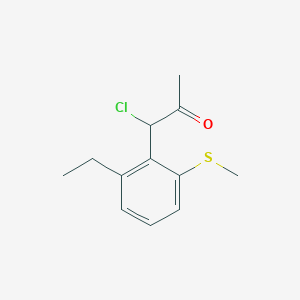

1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one

Description

1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one is a chlorinated propanone derivative featuring a substituted phenyl ring with ethyl and methylthio groups at the 2- and 6-positions, respectively. Its structure combines electrophilic (chloro and ketone) and nucleophilic (thioether) moieties, enabling diverse reactivity patterns. While direct studies on this compound are sparse in the literature, analogs such as 1-chloro-1-[(Z)-arylhydrazinylidene]propan-2-ones and chlorinated thiophenyl propanones provide insights into its physicochemical behavior and synthetic utility .

Properties

Molecular Formula |

C12H15ClOS |

|---|---|

Molecular Weight |

242.77 g/mol |

IUPAC Name |

1-chloro-1-(2-ethyl-6-methylsulfanylphenyl)propan-2-one |

InChI |

InChI=1S/C12H15ClOS/c1-4-9-6-5-7-10(15-3)11(9)12(13)8(2)14/h5-7,12H,4H2,1-3H3 |

InChI Key |

RQMAGEMJERDHBZ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=C(C(=CC=C1)SC)C(C(=O)C)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one typically involves the chlorination of a precursor compound. One common method includes the reaction of 2-ethyl-6-(methylthio)phenylpropan-2-one with a chlorinating agent such as thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.

Chemical Reactions Analysis

1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions. For example, reacting with sodium methoxide (NaOMe) in methanol can yield the corresponding methoxy derivative.

Oxidation Reactions: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

Reduction Reactions: The carbonyl group in the propan-2-one moiety can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one involves its interaction with molecular targets through its reactive functional groups. The chloro group can participate in nucleophilic substitution reactions, while the carbonyl group can form hydrogen bonds with biological molecules. The methylthio group can undergo oxidation, leading to the formation of reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one with structurally related compounds, focusing on synthesis, crystallography, and reactivity.

Crystallographic and Physical Properties

- 1-Chloro-1-[(Z)-2-phenylhydrazin-1-ylidene]propan-2-one: Crystal System: Monoclinic (P21/c) Unit Cell Parameters: $ a = 7.2681 \, \text{Å}, b = 12.361 \, \text{Å}, c = 10.704 \, \text{Å}, \beta = 101.158^\circ $ Hydrogen Bonding: Stabilizes packing via N–H···O interactions .

- 3-Chloro-1-(thiophen-2-yl)propan-1-one: No crystallographic data reported, but analogous Friedel-Crafts products typically exhibit planar ketone-thiophene conjugation, enhancing stability .

Reactivity and Functional Group Influence

- Chloro vs. Thioether Groups: The chloro group in 1-chloro-propan-2-ones facilitates nucleophilic substitution (e.g., with amines or hydrazines), as seen in hydrazonoyl chloride derivatives . The methylthio group in the target compound may act as a directing group in electrophilic aromatic substitution or undergo oxidation to sulfoxide/sulfone derivatives.

- Aromatic Substituent Effects :

Spectroscopic Comparisons

- 1H NMR Trends :

- Ketone protons in 1-chloro-propan-2-ones typically resonate at δ 2.5–3.0 ppm, while aromatic protons vary based on substituents (e.g., δ 6.5–8.0 ppm for thiophene or phenyl groups) .

- Methylthio groups (SCH₃) show distinct singlets near δ 2.4–2.6 ppm, as observed in related thioether-containing compounds .

Biological Activity

1-Chloro-1-(2-ethyl-6-(methylthio)phenyl)propan-2-one, with the molecular formula and a molecular weight of approximately 242.76 g/mol, is an organic compound notable for its diverse chemical properties and potential biological activities. Its unique structure, which includes a chloro group, a carbonyl group, and a methylthio group, allows for various interactions within biological systems.

The compound's synthesis typically involves chlorination processes, such as reacting 2-ethyl-6-(methylthio)phenylpropan-2-one with chlorinating agents like thionyl chloride. This reaction is usually conducted in inert solvents to ensure selectivity and minimize side reactions. The following table summarizes key properties of the compound:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 242.76 g/mol |

| CAS Number | 1804285-44-6 |

| Key Functional Groups | Chloro, Carbonyl, Methylthio |

Antimicrobial Properties

Research indicates that compounds with similar structures often exhibit antimicrobial properties. A study focusing on derivatives of thioether compounds highlighted their effectiveness against various bacterial strains. The presence of the methylthio group in this compound suggests potential antimicrobial activity due to its ability to disrupt microbial membranes or interfere with metabolic processes .

Estrogenic Activity

Another area of interest is the compound's potential estrogenic activity. Similar organochlorine compounds have been shown to interact with estrogen receptors, leading to proliferative effects in estrogen-responsive cells. This raises concerns about the compound's implications in endocrine disruption and cancer promotion . The structural features of this compound could allow it to mimic estrogenic activity, necessitating further investigation into its mechanism of action.

Study on Structural Alerts

A detailed analysis was conducted to identify structural alerts associated with biological activity in related compounds. This study utilized computational models to predict potential carcinogenicity based on structural features. The findings indicated that compounds with chlorinated phenyl groups could exhibit significant biological effects, including mutagenicity and carcinogenicity, warranting further toxicological assessments for this compound .

Antimicrobial Evaluation

In a comparative study on antimicrobial efficacy, derivatives of thioether compounds were tested against various pathogens. Results indicated that certain structural modifications enhanced antibacterial activity significantly. This suggests that optimizing the methylthio placement could lead to more potent antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.